molecular formula C20H25Cl2NO2 B15153413 N-{2-[(2,4-dichlorobenzyl)oxy]benzyl}-3-(propan-2-yloxy)propan-1-amine

N-{2-[(2,4-dichlorobenzyl)oxy]benzyl}-3-(propan-2-yloxy)propan-1-amine

Katalognummer: B15153413
Molekulargewicht: 382.3 g/mol
InChI-Schlüssel: TWXRBCNCAGAGJJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “({2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYL)(3-ISOPROPOXYPROPYL)AMINE” is a complex organic molecule characterized by the presence of dichlorophenyl, methoxyphenyl, and isopropoxypropyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “({2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYL)(3-ISOPROPOXYPROPYL)AMINE” typically involves multiple steps. One common approach is the reaction of 2,4-dichlorophenylmethanol with methoxyphenylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the final product .

Analyse Chemischer Reaktionen

Types of Reactions

The compound “({2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYL)(3-ISOPROPOXYPROPYL)AMINE” can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives .

Wissenschaftliche Forschungsanwendungen

The compound “({2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYL)(3-ISOPROPOXYPROPYL)AMINE” has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating certain diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of “({2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYL)(3-ISOPROPOXYPROPYL)AMINE” involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular mechanisms involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The uniqueness of “({2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYL)(3-ISOPROPOXYPROPYL)AMINE” lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C20H25Cl2NO2

Molekulargewicht

382.3 g/mol

IUPAC-Name

N-[[2-[(2,4-dichlorophenyl)methoxy]phenyl]methyl]-3-propan-2-yloxypropan-1-amine

InChI

InChI=1S/C20H25Cl2NO2/c1-15(2)24-11-5-10-23-13-16-6-3-4-7-20(16)25-14-17-8-9-18(21)12-19(17)22/h3-4,6-9,12,15,23H,5,10-11,13-14H2,1-2H3

InChI-Schlüssel

TWXRBCNCAGAGJJ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OCCCNCC1=CC=CC=C1OCC2=C(C=C(C=C2)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.